3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol 3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol
Brand Name: Vulcanchem
CAS No.: 83177-64-4
VCID: VC19323500
InChI: InChI=1S/C11H13NO/c13-10-3-1-2-8(4-10)11-5-9(11)6-12-7-11/h1-4,9,12-13H,5-7H2
SMILES:
Molecular Formula: C11H13NO
Molecular Weight: 175.23 g/mol

3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol

CAS No.: 83177-64-4

Cat. No.: VC19323500

Molecular Formula: C11H13NO

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Azabicyclo[3.1.0]hexan-1-yl)phenol - 83177-64-4

Specification

CAS No. 83177-64-4
Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
IUPAC Name 3-(3-azabicyclo[3.1.0]hexan-1-yl)phenol
Standard InChI InChI=1S/C11H13NO/c13-10-3-1-2-8(4-10)11-5-9(11)6-12-7-11/h1-4,9,12-13H,5-7H2
Standard InChI Key MKLVCJKVGGBFDH-UHFFFAOYSA-N
Canonical SMILES C1C2C1(CNC2)C3=CC(=CC=C3)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclic framework consisting of a five-membered ring fused to a three-membered cyclopropane ring, with a nitrogen atom at the bridgehead position. The phenolic hydroxyl group at the para position of the phenyl ring enhances its polarity and potential for hydrogen bonding . This rigid structure limits conformational flexibility, a property exploited in drug design to improve target selectivity .

Physicochemical Properties

Key properties include:

  • Molecular Formula: C11H13NO\text{C}_{11}\text{H}_{13}\text{NO}

  • Molecular Weight: 175.23 g/mol

  • Solubility: Moderate solubility in polar solvents (e.g., ethanol, DMSO) due to the phenolic group.

  • Stability: Sensitive to oxidative conditions but stable under inert storage .

Synthetic Methodologies

Transition-Metal-Catalyzed Approaches

Recent advances leverage palladium and nickel catalysts to construct the bicyclic core. For example, cyclopropanation of allylamine derivatives via transition-metal-mediated [2+1] cycloaddition achieves high stereoselectivity . A representative reaction yields the bicyclic amine intermediate, which is subsequently functionalized with a phenolic group through Suzuki-Miyaura coupling .

Table 1: Comparison of Synthetic Routes

MethodCatalystYield (%)Key Advantage
Metal-catalyzedPd(OAc)₂78High stereocontrol
Metal-free-65Avoids metal contamination
PhotochemicalUV light52Mild conditions

Metal-Free Strategies

Alternative routes employ Lewis acids (e.g., BF₃·OEt₂) to facilitate ring-opening of epoxides followed by intramolecular cyclization . These methods are favored for scalability but require precise temperature control to prevent side reactions .

Chemical Reactivity and Functionalization

Electrophilic Aromatic Substitution

Pharmacological Mechanism and Activity

Opioid Receptor Antagonism

Conformational studies using [³⁵S]GTPγS binding assays demonstrate that 3-(3-azabicyclo[3.1.0]hexan-1-yl)phenol derivatives exhibit potent antagonism at μ-, δ-, and κ-opioid receptors . Rigidification of the phenyl group in an equatorial orientation enhances binding affinity, with KeK_e values as low as 0.48 nM at μ-receptors .

Table 2: Pharmacological Profiles of Selected Derivatives

CompoundKeK_e (μ, nM)KeK_e (δ, nM)KeK_e (κ, nM)
60.8512.45.2
100.488.62.9

Therapeutic Applications

Treatment of Opioid Use Disorder

Derivatives such as 10 and 13 show promise in reversing opioid-induced respiratory depression without precipitating withdrawal, a significant advantage over naloxone .

Neuropathic Pain Management

The compound’s κ-opioid selectivity mitigates pain perception while avoiding μ-receptor-mediated side effects (e.g., addiction) . Preclinical models indicate efficacy in rodent neuropathic pain assays at doses ≤1 mg/kg .

Stability and Formulation Challenges

Degradation Pathways

Accelerated stability studies identify oxidation of the cyclopropane ring as the primary degradation route, necessitating antioxidant additives (e.g., ascorbic acid) in formulations.

Prodrug Strategies

Esterification of the phenolic hydroxyl group improves oral bioavailability, with prodrugs achieving 80% conversion to the active form in vivo .

Emerging Research Directions

Catalytic Asymmetric Synthesis

Enantioselective methods using chiral ligands (e.g., BINAP) aim to produce single-enantiomer derivatives for reduced off-target effects .

Hybrid Molecules

Conjugation with NSAIDs (e.g., ibuprofen) yields dual-action molecules targeting both inflammation and pain .

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